molecular formula C22H18FN5OS B2533656 1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251690-61-5

1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2533656
CAS No.: 1251690-61-5
M. Wt: 419.48
InChI Key: KNVOZUGQMDMUII-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group, a methylsulfanylphenyl group, a pyridinyl group, and a triazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the various functional groups. Common synthetic routes may include:

    Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.

    Substitution Reactions: Introduction of the fluorophenyl and methylsulfanylphenyl groups can be done through nucleophilic substitution reactions.

    Coupling Reactions: The pyridinyl group can be introduced using coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the fluorophenyl group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the various functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its functional groups and the triazole ring. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5OS/c1-30-17-10-8-15(9-11-17)13-25-22(29)20-21(16-5-4-12-24-14-16)28(27-26-20)19-7-3-2-6-18(19)23/h2-12,14H,13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOZUGQMDMUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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